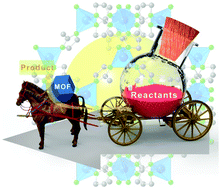Multifunctional metal–organic framework catalysts: synergistic catalysis and tandem reactions
Chemical Society Reviews Pub Date: 2016-11-14 DOI: 10.1039/C6CS00250A
Abstract
Metal–organic frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters and multidentate organic ligands. Recently, the use of MOFs or MOF composites as catalysts for synergistic catalysis and tandem reactions has attracted increasing attention due to their tunable open metal centres, functional organic linkers, and active guest species in their pores. In this review, the applications of MOFs with multiple active sites in synergistic organic catalysis, photocatalysis and tandem reactions are discussed. These multifunctional MOFs can be categorized by the type of active centre as follows: (i) open metal centres and functional organic linkers in the MOF structure, (ii) active guest sites in the pores and active sites in the MOF structure, and (iii) bimetallic nanoparticles (NPs) on MOF supports. The types of synergistic catalysis and tandem reactions promoted by multifunctional MOFs and their proposed mechanisms are presented in detail. Here, catalytic MOFs with a single type of active site and MOFs that only serve as supports to enhance substrate adsorption are not discussed.

Recommended Literature
- [1] Structural systematics and conformational analyses of a 3 × 3 isomer grid of nine N-(tolyl)pyridinecarboxamides and three chlorinated relatives†
- [2] Large MOFs: synthesis strategies and applications where size matters
- [3] Back cover
- [4] Phase-engineering compact and flexible CsPbBr3 microcrystal films for robust X-ray detection†
- [5] A new ‘Turn-on’ PET-CHEF based fluorescent sensor for Al3+ and CN− ions: applications in real samples†
- [6] Measuring elasticity of wet cellulose beads with an AFM colloidal probe using a linearized DMT model
- [7] A near-infrared light-controlled system for reversible presentation of bioactive ligands using polypeptide-engineered functionalized gold nanorods†
- [8] Convenient route to tetraarylphosphonium polyelectrolytes via metal-catalysed P–C coupling polymerisation of aryl dihalides and diphenylphosphine†
- [9] A vitamin-responsive mesoporous nanocarrier with DNA aptamer-mediated cell targeting†
- [10] Control of reversible ligand insertionvia supramolecular interactions in the solid state†

Journal Name:Chemical Society Reviews
Research Products
-
CAS no.: 17049-50-2
-
CAS no.: 144409-99-4
-
CAS no.: 13073-21-7









